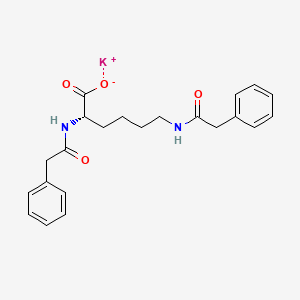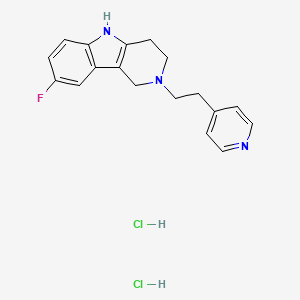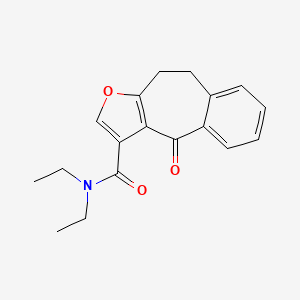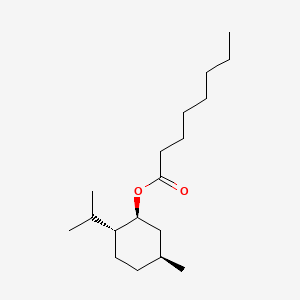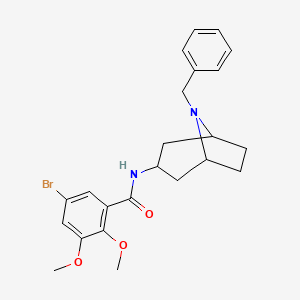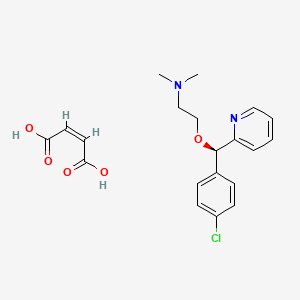
Carbinoxamine maleate, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbinoxamine maleate, ®- is a first-generation antihistamine and anticholinergic agent. It is primarily used to treat allergic conditions such as hay fever, vasomotor rhinitis, mild urticaria, angioedema, dermatographism, and allergic conjunctivitis . The compound is an ethanolamine derivative and functions as a histamine H1 receptor antagonist .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of carbinoxamine maleate involves the reaction of carbinoxamine base with maleic acid. The process typically includes dissolving carbinoxamine in an organic solvent such as ethyl acetate and then adding maleic acid to form the maleate salt. The mixture is then crystallized to obtain carbinoxamine maleate crystals .
Industrial Production Methods: In industrial settings, the preparation of carbinoxamine maleate involves large-scale crystallization processes. The compound is dissolved in a suitable solvent, and the crystallization is controlled to ensure high purity and yield. The process is designed to be reproducible and scalable for mass production .
Análisis De Reacciones Químicas
Types of Reactions: Carbinoxamine maleate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert carbinoxamine maleate into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbinoxamine N-oxide, while reduction can produce carbinoxamine alcohol derivatives .
Aplicaciones Científicas De Investigación
Carbinoxamine maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antihistamine activity and receptor binding.
Biology: The compound is studied for its effects on histamine receptors and its role in allergic responses.
Medicine: Carbinoxamine maleate is used in clinical research to develop new antihistamine drugs and to study allergic conditions.
Industry: The compound is used in the formulation of pharmaceutical products for treating allergic reactions
Mecanismo De Acción
Carbinoxamine maleate exerts its effects by competing with free histamine for binding at H1 receptor sites. This antagonistic action reduces the negative symptoms caused by histamine binding, such as itching, swelling, and vasodilation. The compound also has anticholinergic properties, which contribute to its drying effects on mucous membranes .
Comparación Con Compuestos Similares
Chlorpheniramine maleate: Another first-generation antihistamine with similar antihistamine and anticholinergic properties.
Diphenhydramine: A widely used antihistamine with sedative effects.
Clemastine: An antihistamine with a longer duration of action compared to carbinoxamine
Uniqueness: Carbinoxamine maleate is unique in its specific receptor binding profile and its combination of antihistamine and anticholinergic effects. It is particularly effective in treating a broad spectrum of allergic conditions and has been shown to exhibit potent antiviral activity against various influenza viruses .
Propiedades
Número CAS |
1078131-58-4 |
|---|---|
Fórmula molecular |
C20H23ClN2O5 |
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;2-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m1./s1 |
Clave InChI |
GVNWHCVWDRNXAZ-MLCLTIQSSA-N |
SMILES isomérico |
CN(C)CCO[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


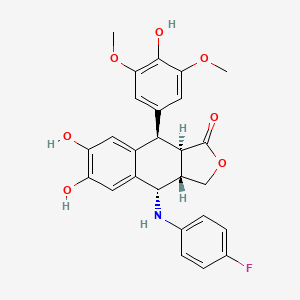
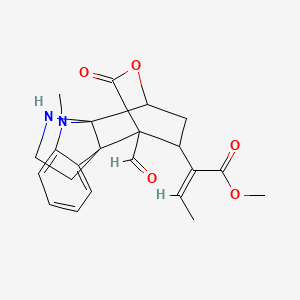
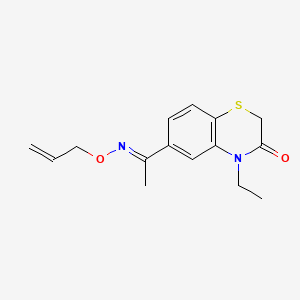
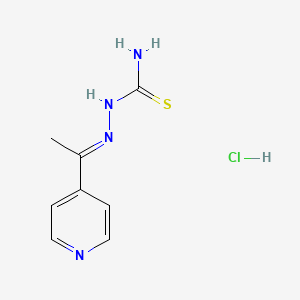

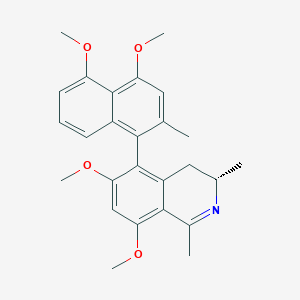
![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)
